Cas no 433238-47-2 (1-cyclohexanecarbonyl-4-ethylpiperazine)

1-Cyclohexanecarbonyl-4-ethylpiperazine is a synthetic organic compound featuring a cyclohexanecarbonyl group linked to a 4-ethylpiperazine moiety. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its cyclohexyl group enhances lipophilicity, while the piperazine ring contributes to structural versatility, enabling further functionalization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its balanced polarity allows for solubility in both organic and aqueous media, broadening its applicability in reaction schemes. Researchers favor this intermediate for its potential in developing bioactive molecules, particularly in CNS-targeting agents, due to its favorable pharmacokinetic profile. The ethyl substitution on the piperazine nitrogen further modulates reactivity and selectivity in downstream derivatization.
1-cyclohexanecarbonyl-4-ethylpiperazine structure
433238-47-2 structure
Product Name:1-cyclohexanecarbonyl-4-ethylpiperazine
CAS No:433238-47-2
MF:C13H24N2O
MW:224.342463493347
CID:326942
PubChem ID:798754
Update Time:2025-05-19

1-cyclohexanecarbonyl-4-ethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Methanone,cyclohexyl(4-ethyl-1-piperazinyl)-
    • Cyclohexyl(4-ethyl-1-piperazinyl)methanone
    • Piperazine, 1-(cyclohexylcarbonyl)-4-ethyl- (9CI)
    • 1-cyclohexanecarbonyl-4-ethylpiperazine
    • Methanone, cyclohexyl(4-ethyl-1-piperazinyl)-
    • Inchi: 1S/C13H24N2O/c1-2-14-8-10-15(11-9-14)13(16)12-6-4-3-5-7-12/h12H,2-11H2,1H3
    • InChI Key: ULVBOFHJXQJBRH-UHFFFAOYSA-N
    • SMILES: C(C1CCCCC1)(N1CCN(CC)CC1)=O

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Additional information on 1-cyclohexanecarbonyl-4-ethylpiperazine

1-Cyclohexanecarbonyl-4-Ethylpiperazine: A Comprehensive Overview

1-Cyclohexanecarbonyl-4-Ethylpiperazine (CAS No. 433238-47-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of pharmacology, material science, and industrial chemistry. This compound, belonging to the piperazine derivative family, exhibits a wide range of applications due to its structural flexibility and functional group diversity. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 1-Cyclohexanecarbonyl-4-Ethylpiperazine, providing a comprehensive understanding of its significance in contemporary research and industry.

The chemical structure of 1-Cyclohexanecarbonyl-4-Ethylpiperazine consists of a piperazine ring substituted with a cyclohexanecarbonyl group at position 1 and an ethyl group at position 4. This arrangement imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations. The piperazine ring, a six-membered saturated ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in various coordination complexes. The cyclohexanecarbonyl group introduces additional complexity to the molecule, enhancing its solubility and reactivity in different solvents.

Recent studies have highlighted the potential of 1-Cyclohexanecarbonyl-4-Ethylpiperazine as a building block for drug development. Researchers have explored its role in the synthesis of bioactive compounds targeting various therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its pharmacological applications, 1-Cyclohexanecarbonyl-4-Ethylpiperazine has found utility in material science as a precursor for advanced polymers and coatings. Its ability to form stable amide bonds makes it ideal for synthesizing high-performance materials with tailored mechanical and thermal properties. A 2022 report in *Materials Today* showcased its use in developing eco-friendly polymer composites with enhanced durability and resistance to environmental factors.

The synthesis of 1-Cyclohexanecarbonyl-4-Ethylpiperazine involves a multi-step process that typically begins with the preparation of the piperazine derivative followed by substitution reactions to introduce the cyclohexanecarbonyl and ethyl groups. Recent advancements in catalytic methods have significantly improved the efficiency and yield of these reactions. For example, the use of microwave-assisted synthesis has been reported to reduce reaction times while maintaining high purity levels.

From an environmental standpoint, researchers have also investigated the biodegradation pathways of 1-Cyclohexanecarbonyl-4-Ethylpiperazine to assess its impact on ecosystems. A 2021 study published in *Environmental Science & Technology* revealed that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its potential toxicity to aquatic life.

In conclusion, 1-Cyclohexanecarbonyl-4-Ethylpiperazine (CAS No. 433238-47-2) stands as a testament to the ingenuity of modern chemistry, offering diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, continue to expand its relevance in both academic research and industrial settings. As ongoing studies uncover new potentials for this compound, it is poised to play an even more significant role in shaping future innovations across various sectors.

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